molecular formula C17H15Cl3N4O3S B11994057 N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide

N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide

Cat. No.: B11994057
M. Wt: 461.7 g/mol
InChI Key: OXRJPPMSFVQRIS-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide is a complex organic compound characterized by its unique structure, which includes trichloro, nitrophenyl, and thioxomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trichloroacetaldehyde, 3-nitroaniline, and benzeneacetamide.

    Formation of Intermediate Compounds: The initial step involves the reaction of trichloroacetaldehyde with 3-nitroaniline to form an intermediate compound. This reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product formation.

    Thioxomethylation: The intermediate compound is then subjected to thioxomethylation, where a thioxomethyl group is introduced. This step often requires the use of specific reagents and catalysts to facilitate the reaction.

    Final Coupling: The final step involves coupling the thioxomethylated intermediate with benzeneacetamide. This step is crucial for forming the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:

    Scaling Up: Adjusting reaction conditions to accommodate larger volumes.

    Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to obtain high-purity products.

    Safety and Environmental Concerns: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) may be employed to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield nitro derivatives or carboxylic acids.

    Reduction: Can produce amines or other reduced forms of the original compound.

    Substitution: Results in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-Trichloro-1-[[[(4-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide
  • N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]heptanamide
  • N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]octanamide

Uniqueness

N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15Cl3N4O3S

Molecular Weight

461.7 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C17H15Cl3N4O3S/c18-17(19,20)15(22-14(25)9-11-5-2-1-3-6-11)23-16(28)21-12-7-4-8-13(10-12)24(26)27/h1-8,10,15H,9H2,(H,22,25)(H2,21,23,28)

InChI Key

OXRJPPMSFVQRIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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